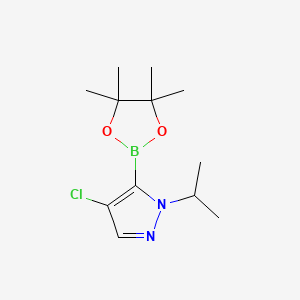
6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions, and a thiolane ring, which adds to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Thiolane Ring: The thiolane ring can be attached through a nucleophilic substitution reaction, where a thiolane derivative reacts with the benzotriazole core.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Aplicaciones Científicas De Investigación
6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzotriazole core may interact with enzymes or receptors, while the thiolane ring and fluoro group may enhance its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-benzotriazole: A parent compound with similar stability and reactivity.
6-fluoro-1H-1,2,3-benzotriazole: A simpler analog with a fluoro group but without the thiolane ring.
1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: A similar compound with a thiolane ring but without the fluoro group.
Uniqueness
6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile is unique due to the combination of its benzotriazole core, fluoro group, thiolane ring, and carbonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H9FN4S |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
5-fluoro-3-(thiolan-3-yl)benzotriazole-4-carbonitrile |
InChI |
InChI=1S/C11H9FN4S/c12-9-1-2-10-11(8(9)5-13)16(15-14-10)7-3-4-17-6-7/h1-2,7H,3-4,6H2 |
Clave InChI |
NWIPIIHYGISFIV-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1N2C3=C(C=CC(=C3C#N)F)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B13548540.png)

![8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B13548546.png)

![6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13548558.png)

![2-bromo-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13548565.png)





